1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

Medicinal Chemistry Physicochemical Properties Regioisomer Comparison

Medicinal chemistry teams often encounter log P creep during hit-to-lead expansion. This 1,3,4-oxadiazole building block provides an order-of-magnitude lower log D versus the 1,2,4-isomer, directly addressing lipophilicity-driven attrition. - Orthogonal Boc/amino handles enable 1-2 step reduction in parallel library synthesis - 5-Amino group supplies a hydrogen bond donor for improved solubility and target engagement - Superior metabolic stability supports in vivo antibacterial and anthelmintic programs. Reliable global supply with rigorous quality control.

Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
CAS No. 1414958-41-0
Cat. No. B1381780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
CAS1414958-41-0
Molecular FormulaC11H18N4O3
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)N
InChIInChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-5-4-7(6-15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14)
InChIKeyTYMIDAYCYHUCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-(5-Amino-1,3,4-oxadiazol-2-yl)-pyrrolidine: Bifunctional Building Block


1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine (CAS 1414958-41-0; molecular formula C₁₁H₁₈N₄O₃; MW 254.29 g/mol) is a heterobifunctional building block comprising a pyrrolidine ring bearing a Boc-protected secondary amine at the 1-position and a 5-amino-1,3,4-oxadiazol-2-yl substituent at the 3-position [1]. The compound integrates two orthogonal synthetic handles—an acid-labile Boc protecting group and a nucleophilic 5-amino group on the oxadiazole—enabling sequential, chemoselective derivatization strategies that are difficult to achieve with structurally related analogs. The 1,3,4-oxadiazole regioisomer is systematically distinguished from its 1,2,4-oxadiazole counterpart, exhibiting an order-of-magnitude lower lipophilicity (log D) and measurably superior aqueous solubility and metabolic stability profiles across matched molecular pairs in the AstraZeneca compound collection [2].

Regioisomer advantage 1,3,4-oxadiazole core with reported lower log D and higher aqueous solubility vs. 1,2,4-isomer
Orthogonal reactivity Boc-protected pyrrolidine and free 5-amino group enable sequential chemoselective derivatization
Medchem scaffold Pyrrolidine-oxadiazole building block for kinase, protease, and antibacterial target libraries

1-Boc-3-(5-Amino-1,3,4-oxadiazol-2-yl)-pyrrolidine: Why Substitution Fails


Substituting this building block with a seemingly analogous oxadiazole–pyrrolidine scaffold introduces quantifiable liabilities that propagate through downstream synthesis and biological evaluation. First, regioisomer identity (1,3,4- vs. 1,2,4-oxadiazole) imposes a systematic divergence in physicochemical properties: matched-pair analysis demonstrates that switching to a 1,2,4-oxadiazole isomer increases lipophilicity (log D) by approximately one order of magnitude, accompanied by reduced aqueous solubility and inferior metabolic stability [1]. Second, the presence of the 5-amino substituent on the oxadiazole contributes one hydrogen bond donor, which is absent in des-amino analogs such as 2-(pyrrolidin-3-yl)-1,3,4-oxadiazole (1 HBD vs. 0 HBD) [2], altering target engagement and solubility profiles. Third, substituting the Boc-protected pyrrolidine for a six-membered piperidine ring (e.g., 1-Boc-3-(5-amino-[1,3,4]oxadiazol-2-yl)-piperidine, CAS 1414958-81-8) changes the spatial orientation of the oxadiazole vector, which directly influences pharmacophore geometry in target binding without necessarily offering improved ADME properties.

1,2,4-Oxadiazole regioisomer Switching regioisomer increases log D by ~1 order of magnitude; reported lower solubility and metabolic stability may affect lead profiles.
Des-amino analog Lacks the hydrogen bond donor (HBD = 0 vs. 1). May reduce target engagement and solubility, altering pharmacophore fit.
Piperidine ring analog Six-membered ring changes oxadiazole exit vector geometry. Spatial orientation differences may shift binding-site complementarity.

1-Boc-3-(5-Amino-1,3,4-oxadiazol-2-yl)-pyrrolidine: Comparator Benchmarks


Regioisomer Impact on Lipophilicity and Solubility

In a systematic matched-pair analysis of the AstraZeneca compound collection (n > 100 pairs), the 1,3,4-oxadiazole isomer of a given structure consistently demonstrated approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, with differences reaching up to 1.2 log units [1]. Concomitantly, the 1,3,4-oxadiazole isomers exhibited significantly higher aqueous solubility and improved metabolic stability [1]. For procurement decisions, the 1,3,4-oxadiazole regioisomer scaffold represented by this compound offers intrinsically superior developability characteristics relative to a bioisosteric 1,2,4-oxadiazole replacement.

Regioisomer log D shift
Class-level
~1 order of magnitude lower log D; higher aqueous solubility (Δ up to 1.2 log units in matched pairs)
Supports 1,3,4-oxadiazole scaffold selection for lower lipophilicity.
Matched-pair analysis from >100 pairs; data to verify for specific compound.
Medicinal Chemistry Physicochemical Properties Regioisomer Comparison

Hydrogen Bond Donor: Amino vs. Des-Amino Oxadiazole

The target compound possesses one hydrogen bond donor (HBD) contributed by the 5-amino group on the 1,3,4-oxadiazole ring, as computed by PubChem Cactvs descriptors [1]. In contrast, the des-amino analog 2-(pyrrolidin-3-yl)-1,3,4-oxadiazole lacks any hydrogen bond donor functionality (HBD = 0) . This additional hydrogen bond donor in the target compound can enhance aqueous solubility through solvent interactions and provides an additional anchoring point for target binding in biological systems.

HBD count comparison
Reported
Target: HBD = 1 (5-amino); Comparator: HBD = 0 (des-amino analog)
Additional hydrogen bond donor may enhance solubility and target interaction.
Computed property; experimental binding context to be confirmed.
Molecular Recognition Hydrogen Bonding Solubility

Orthogonal Reactivity: Boc-Protected vs. Free Amine

The compound contains two chemically distinct amine functionalities: a Boc-protected pyrrolidine nitrogen (requiring acidic deprotection for liberation) and a free 5-amino group on the oxadiazole (directly available for acylation, sulfonylation, or reductive amination). This orthogonal protection strategy mirrors the design logic validated by Jakopin (2016), who demonstrated that orthogonally protected oxadiazole-based building blocks bearing both a Boc-protected amine and a second reactive handle could be prepared in high yields and selectively functionalized for drug discovery applications [1]. The presence of the free 5-amino group differentiates this compound from building blocks that require preliminary deprotection before functionalization, potentially reducing synthetic step count by one to two steps.

Orthogonal protection
Class-level
Two addressable amines: Boc-protected pyrrolidine (acid-labile) + free 5-amino group (nucleophilic)
Enables sequential chemoselective derivatization with 1–2 fewer steps.
Strategy validated for oxadiazole building blocks (Jakopin 2016).
Organic Synthesis Orthogonal Protection Chemoselective Derivatization

Ring-Size Vector: Pyrrolidine vs. Piperidine Scaffold

The pyrrolidine ring (5-membered) in the target compound (MW 254.29 g/mol, C₁₁H₁₈N₄O₃) [1] presents a different exit vector angle and spatial orientation for the oxadiazole substituent compared to the six-membered piperidine analog, 1-Boc-3-(5-amino-[1,3,4]oxadiazol-2-yl)-piperidine (MW 268.31 g/mol, C₁₂H₂₀N₄O₃) . While direct biological head-to-head data for this specific pair are not available in the public domain, the smaller mass (Δ = 14.02 g/mol) and altered spatial geometry provide different pharmacophore topologies for screening libraries. This structural distinction is critical for projects where precise spatial arrangement of the oxadiazole moiety determines target engagement.

Ring geometry
Reported
5-membered pyrrolidine vs. 6-membered piperidine; MW 254.29 vs. 268.31 g/mol; altered exit vector angle
Spatial geometry differences may influence pharmacophore positioning.
No direct biological comparison data available; geometry inferred from structures.
Pharmacophore Geometry Ring Scaffold Vector Angle

DNA Gyrase Inhibitor Benchmarks: 1,2,4-Oxadiazole Reference

A library of 1,2,4-oxadiazole/pyrrolidine hybrids was evaluated against E. coli DNA gyrase and topoisomerase IV, with the most potent compound (Compound 16) achieving an IC₅₀ of 120 nM against DNA gyrase and MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli) [1]. These 1,2,4-oxadiazole series data serve as a quantitative performance baseline against which 1,3,4-oxadiazole analogs—such as derivatives of the target compound—may be compared in future head-to-head studies. Based on the systematically superior solubility and metabolic stability of 1,3,4-oxadiazole isomers demonstrated in the AstraZeneca matched-pair analysis [2], 1,3,4-oxadiazole/pyrrolidine derivatives derived from this building block may offer improved developability profiles while maintaining or exceeding target potency.

DNA gyrase benchmark
Class-level
1,2,4-oxadiazole comparator: IC50 120 nM (DNA gyrase), MIC 24 ng/mL (S. aureus)
Established potency baseline; 1,3,4-oxadiazole scaffold predicted to improve physicochemical profile.
Direct head-to-head data with 1,3,4-oxadiazole derivatives not yet reported.
Antibacterial DNA Gyrase Topoisomerase IV Enzyme Inhibition

1-Boc-3-(5-Amino-1,3,4-oxadiazol-2-yl)-pyrrolidine: Optimal Applications


Low Lipophilicity Bioisostere for Lead Optimization

This building block is ideally suited for lead optimization campaigns where ester or amide bioisosteric replacement is desired without incurring a lipophilicity penalty. The 1,3,4-oxadiazole core provides an order-of-magnitude lower log D compared to equivalent 1,2,4-oxadiazole scaffolds [1], directly addressing the common problem of log P creep during hit-to-lead expansion. Medicinal chemistry teams can incorporate this scaffold to maintain or improve ligand efficiency metrics (LE, LLE) relative to 1,2,4-oxadiazole-matched analogs.

DNA Gyrase Inhibitor Development with Improved Developability

For antibacterial drug discovery targeting DNA gyrase or topoisomerase IV, derivatives of this compound can be benchmarked against published 1,2,4-oxadiazole/pyrrolidine hybrid inhibitors (e.g., Compound 16: DNA gyrase IC₅₀ = 120 nM; MIC = 24 ng/mL against S. aureus) [2]. The 1,3,4-oxadiazole regioisomer offers the prospect of retaining or improving target potency while delivering superior aqueous solubility and metabolic stability [1], critical factors for achieving efficacious in vivo exposure.

Orthogonal Library Synthesis via Boc/5-Amino Reactivity

The orthogonal protection strategy—Boc-protected pyrrolidine nitrogen paired with a free 5-amino group on the oxadiazole—enables efficient parallel library synthesis without iterative protection/deprotection cycles [3]. Researchers can first derivatize the free 5-amino group via acylation or sulfonylation, then deprotect the Boc group for subsequent diversification at the pyrrolidine nitrogen. This strategy reduces synthetic step count by 1–2 steps compared to building blocks that require global deprotection before any functionalization, accelerating SAR exploration in early discovery.

Anthelmintic Discovery: Pyrrolidine-Oxadiazole Optimization

This compound belongs to the pyrrolidine-oxadiazole scaffold class that has demonstrated potent anthelmintic activity against Haemonchus contortus (IC₅₀ range: 0.78–22.4 μM on larval motility and development) [4]. The 5-amino substituent and Boc protecting group provide vectors for further structural elaboration to optimize potency and selectivity against parasitic nematodes, while the favorable ADME properties of the 1,3,4-oxadiazole core may improve systemic exposure in veterinary applications.

Application
Selection Property
Validation Focus
Lead optimization: bioisosteric replacement
1,3,4-Oxadiazole regioisomer with lower log D
Ligand efficiency (LE, LLE) metric review
DNA gyrase/topoisomerase IV inhibitor studies
1,3,4-Oxadiazole scaffold with reported solubility and metabolic stability
Potency and MIC benchmarking vs. 1,2,4-oxadiazole series
Parallel library synthesis
Boc/5-amino orthogonal protection
Step-count reduction and chemoselectivity validation
Anthelmintic screening (H. contortus)
Pyrrolidine-oxadiazole scaffold with 5-amino and Boc vectors
Larval motility/development IC50 and selectivity review
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